molecular formula C8H11NO2S2 B13907515 (2-Methylsulfanyl-1,3-thiazol-4-yl) butanoate

(2-Methylsulfanyl-1,3-thiazol-4-yl) butanoate

Cat. No.: B13907515
M. Wt: 217.3 g/mol
InChI Key: IVZAUCSPQBXTJG-UHFFFAOYSA-N
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Description

(2-Methylsulfanyl-1,3-thiazol-4-yl) butanoate is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a butanoate ester group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylsulfanyl-1,3-thiazol-4-yl) butanoate typically involves the reaction of 2-methylsulfanyl-1,3-thiazole with butanoic acid or its derivatives. The reaction is often carried out under acidic or basic conditions to facilitate esterification. Common reagents used in the synthesis include sulfuric acid or hydrochloric acid as catalysts, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methylsulfanyl-1,3-thiazol-4-yl) butanoate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Methylsulfanyl-1,3-thiazol-4-yl) butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (2-Methylsulfanyl-1,3-thiazol-4-yl) butanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death.

Comparison with Similar Compounds

Similar Compounds

    2-Methylsulfanyl-1,3-thiazole: Lacks the butanoate ester group, resulting in different chemical and biological properties.

    4-Methylthiazole: Similar structure but with a methyl group instead of a methylsulfanyl group.

    Thiazole-4-carboxylate: Contains a carboxylate group instead of a butanoate ester.

Uniqueness

(2-Methylsulfanyl-1,3-thiazol-4-yl) butanoate is unique due to the presence of both the thiazole ring and the butanoate ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H11NO2S2

Molecular Weight

217.3 g/mol

IUPAC Name

(2-methylsulfanyl-1,3-thiazol-4-yl) butanoate

InChI

InChI=1S/C8H11NO2S2/c1-3-4-7(10)11-6-5-13-8(9-6)12-2/h5H,3-4H2,1-2H3

InChI Key

IVZAUCSPQBXTJG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CSC(=N1)SC

Origin of Product

United States

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